molecular formula C11H14O B13620546 2-(2-Propan-2-ylphenyl)acetaldehyde

2-(2-Propan-2-ylphenyl)acetaldehyde

Cat. No.: B13620546
M. Wt: 162.23 g/mol
InChI Key: CGDFQBIWWHKHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Propan-2-ylphenyl)acetaldehyde is an organic compound belonging to the aldehyde family It features a phenyl ring substituted with an isopropyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-ylphenyl)acetaldehyde can be achieved through several methods:

    Friedel-Crafts Acylation: This method involves the acylation of isopropylbenzene using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation to form the desired aldehyde.

    Oxidation of Alcohols: Another method involves the oxidation of 2-(2-Propan-2-ylphenyl)ethanol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient catalysts to ensure high yield and purity. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(2-Propan-2-ylphenyl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this aldehyde can yield the corresponding alcohol, 2-(2-Propan-2-ylphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Nucleophilic Addition: The aldehyde group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form secondary alcohols.

    Condensation Reactions: It can undergo condensation reactions with amines to form imines or with alcohols to form acetals.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation), acid catalysts (for condensation reactions).

Major Products

    Oxidation: 2-(2-Propan-2-ylphenyl)acetic acid.

    Reduction: 2-(2-Propan-2-ylphenyl)ethanol.

    Nucleophilic Addition: Secondary alcohols.

    Condensation: Imines and acetals.

Scientific Research Applications

2-(2-Propan-2-ylphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-(2-Propan-2-ylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory activities. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Similar structure but lacks the isopropyl group.

    Acetophenone: Contains a ketone group instead of an aldehyde group.

    2-Phenylacetaldehyde: Lacks the isopropyl substitution on the phenyl ring.

Uniqueness

2-(2-Propan-2-ylphenyl)acetaldehyde is unique due to the presence of both an isopropyl group and an aldehyde group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2-propan-2-ylphenyl)acetaldehyde

InChI

InChI=1S/C11H14O/c1-9(2)11-6-4-3-5-10(11)7-8-12/h3-6,8-9H,7H2,1-2H3

InChI Key

CGDFQBIWWHKHCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.